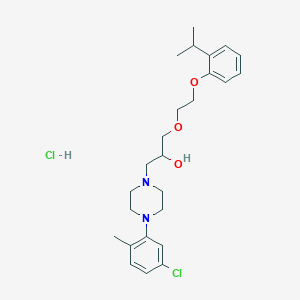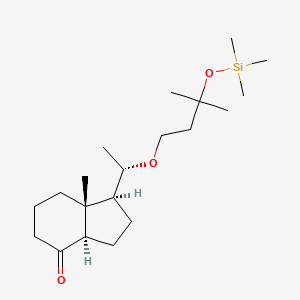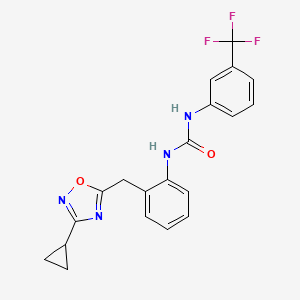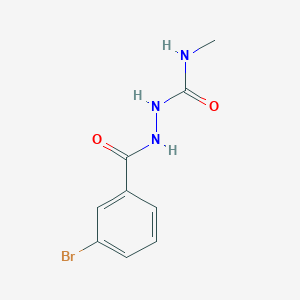![molecular formula C14H18N2O2 B2819561 Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1086394-87-7](/img/structure/B2819561.png)
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the CAS Number: 1086394-87-7 . It has a molecular weight of 246.31 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . This involved exploring diverse variants of the molecular periphery, including various azole substituents .Molecular Structure Analysis
The molecular structure of this compound contains a total of 38 bonds . These include 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Inhibition Performances for Mild Steel Protection
The study by Chafiq et al. (2020) explores the inhibition properties of spirocyclopropane derivatives, including Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate derivatives, for mild steel corrosion protection in acidic solutions. These compounds demonstrated effective corrosion inhibition, attributed to their adsorption onto the iron surface facilitated by π-electrons in the aromatic ring and the lone-pair electrons in methoxy groups, conforming to the Langmuir isotherm model (Chafiq et al., 2020).
Anticonvulsant Agent Studies
Lazić et al. (2017) investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, revealing insights into their potential as anticonvulsant agents. This work provides a foundation for understanding the effect of substituents on the biological activity of these compounds, suggesting a path for the development of new anticonvulsant medications (Lazić et al., 2017).
Synthetic Methodologies
Research by 王雯 et al. (2015) presented an improved synthesis of Benzyl 2,6-diazaspiro[3.4]octane oxalate and related compounds through a (3+2) cycloaddition process. This method enables the production of these compounds in multi-gram quantities with relatively high yields, facilitating their use in further scientific studies (王雯 et al., 2015).
Molecular Studies for Malaria Treatment
A novel diazaspiro[3.4]octane series identified by Le Manach et al. (2021) showed activity against multiple stages of the malaria parasite Plasmodium falciparum. This research underscores the potential of this compound derivatives in developing treatments that can address various stages of the malaria lifecycle, indicating a promising avenue for therapeutic intervention (Le Manach et al., 2021).
Antitubercular Lead Identification
A study by Lukin et al. (2023) on the periphery exploration around the 2,6-Diazaspiro[3.4]Octane core resulted in the identification of potent nitrofuran antitubercular leads. This research demonstrates the critical role of molecular modifications in enhancing the biological activity of these compounds, particularly against Mycobacterium tuberculosis, showcasing their potential in addressing global health challenges (Lukin et al., 2023).
Safety and Hazards
properties
IUPAC Name |
benzyl 2,7-diazaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-8-12-4-2-1-3-5-12)16-10-14(11-16)6-7-15-9-14/h1-5,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORJRUCMUSZSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2819483.png)



![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819491.png)
![methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2819494.png)
![6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2819495.png)
![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)
![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)